Functional Activity: EC50 and Emax Comparison in a Cellular Assay
In a head-to-head panel of phenylalanine derivatives, 4-methyl-L-phenylalanine exhibits a distinct functional profile. Its EC50 of 22 μM and Emax of 192% are notably different from the 2-methyl (EC50 40 μM, Emax 170%) and 3-methyl (EC50 52 μM, Emax 134%) positional isomers, as well as from the 4-chloro analog (EC50 24 μM, Emax 156%) [1]. This demonstrates that para-methyl substitution yields a more potent and efficacious response compared to other methyl isomers and a distinct efficacy profile compared to halogenated analogs.
| Evidence Dimension | Functional activity (EC50 and Emax) |
|---|---|
| Target Compound Data | EC50: 22 μM; Emax: 192% |
| Comparator Or Baseline | 2-Methyl-L-phenylalanine (EC50: 40 μM, Emax: 170%); 3-Methyl-L-phenylalanine (EC50: 52 μM, Emax: 134%); 4-Chloro-L-phenylalanine (EC50: 24 μM, Emax: 156%) |
| Quantified Difference | EC50: 1.8-2.4x more potent than 2- and 3-methyl isomers; similar potency to 4-chloro. Emax: 13-43% higher than other analogs. |
| Conditions | Cell-based assay measuring functional activity (specific target not disclosed in source table). |
Why This Matters
For researchers designing experiments or selecting building blocks, this quantitative data confirms that 4-MePhe provides a unique combination of potency and maximal effect that cannot be replicated by simply choosing another methylated or halogenated phenylalanine derivative.
- [1] Molecular Pharmacology (ASPET). Data Supplement: Functional Activity of Phenylalanine Derivatives. View Source
